The Selectivity Profile of CP-809101: A Technical Guide
The Selectivity Profile of CP-809101: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
CP-809101 is a potent and highly selective full agonist of the serotonin (B10506) 5-HT2C receptor.[1] It has demonstrated promising activity in preclinical models of psychosis and obesity.[1] However, its development was halted due to findings of genotoxicity, limiting its application to scientific research.[1][2] This guide provides a comprehensive overview of the selectivity profile of CP-809101, presenting quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways and workflows.
Core Selectivity Profile: 5-HT2 Receptor Subtypes
CP-809101 exhibits high affinity and functional potency at the human 5-HT2C receptor, with significantly lower activity at the 5-HT2B and 5-HT2A receptor subtypes. This selectivity is crucial for its targeted pharmacological effects and minimizing off-target activities associated with 5-HT2B (e.g., cardiac valvulopathy) and 5-HT2A (e.g., hallucinogenic effects) agonism.
Functional Activity Data
The functional potency and efficacy of CP-809101 at human 5-HT2 receptor subtypes have been characterized using in vitro functional assays.
| Receptor | Parameter | Value | Fold Selectivity (vs. 5-HT2C) | Reference |
| 5-HT2C | pEC50 | 9.96 | - | [3][4] |
| EC50 (nM) | 0.11 | - | [2] | |
| Emax (%) | 93 | - | [1][2] | |
| 5-HT2B | pEC50 | 7.19 | ~590x | [3][4] |
| EC50 (nM) | 65.3 | ~594x | [2] | |
| Emax (%) | 57 | - | [2] | |
| 5-HT2A | pEC50 | 6.81 | >1000x | [3][4] |
| EC50 (nM) | ~155 | >1400x | ||
| Emax (%) | 67 | - | [1] |
Off-Target Selectivity Profile
Experimental Methodologies
The following sections detail the typical experimental protocols used to determine the selectivity profile of compounds like CP-809101.
Radioligand Binding Assays (General Protocol)
Radioligand binding assays are employed to determine the binding affinity (Ki) of a compound for a specific receptor. This is achieved by measuring the displacement of a known radiolabeled ligand.
1. Membrane Preparation:
-
Tissues or cells expressing the target receptor are homogenized in a cold lysis buffer.
-
The homogenate is centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer.
2. Binding Reaction:
-
A fixed concentration of a specific radioligand (e.g., [3H]-mesulergine for 5-HT2C, [3H]-ketanserin for 5-HT2A) is incubated with the membrane preparation.
-
Increasing concentrations of the unlabeled test compound (CP-809101) are added to compete for binding with the radioligand.
-
The reaction is incubated to allow binding to reach equilibrium.
3. Separation and Detection:
-
The reaction mixture is rapidly filtered through glass fiber filters to separate bound from unbound radioligand.
-
The filters are washed with ice-cold buffer to remove non-specific binding.
-
The radioactivity retained on the filters is quantified using liquid scintillation counting.
4. Data Analysis:
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The binding affinity (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.
Radioligand Binding Assay Workflow.
Functional Assays (Phosphoinositide Hydrolysis)
Functional assays measure the biological response elicited by a compound upon binding to its target receptor. For Gq-coupled receptors like the 5-HT2 family, a common method is to measure the accumulation of inositol (B14025) phosphates (IPs), a downstream second messenger.
1. Cell Culture and Labeling:
-
Cells stably expressing the human 5-HT2C, 5-HT2A, or 5-HT2B receptor (e.g., Chinese Hamster Ovary - CHO cells) are cultured.[6]
-
The cells are incubated with [3H]-myo-inositol to radiolabel the cellular phosphoinositide pools.
2. Agonist Stimulation:
-
The labeled cells are washed and pre-incubated in a buffer containing lithium chloride (LiCl) to inhibit inositol monophosphatase, leading to the accumulation of IPs.
-
Increasing concentrations of CP-809101 are added to the cells and incubated to stimulate receptor activation.
3. Extraction and Quantification of Inositol Phosphates:
-
The reaction is terminated, and the cells are lysed.
-
The total inositol phosphates are separated from the cell lysate using anion-exchange chromatography.
-
The amount of [3H]-labeled inositol phosphates is quantified by liquid scintillation counting.
4. Data Analysis:
-
Dose-response curves are generated by plotting the amount of IP accumulation against the concentration of CP-809101.
-
The EC50 (the concentration of agonist that produces 50% of the maximal response) and Emax (the maximum response) are determined from these curves.
5-HT2C Receptor Signaling Pathway.
Summary
CP-809101 is a highly potent and selective 5-HT2C receptor agonist. Its selectivity profile, characterized by a significant potency window over the 5-HT2B and 5-HT2A receptors, makes it a valuable research tool for elucidating the physiological and pathophysiological roles of the 5-HT2C receptor. The methodologies described herein provide a framework for the in vitro characterization of such compounds, enabling a thorough understanding of their pharmacological properties. Despite its utility as a research compound, the genotoxic properties of CP-809101 preclude its clinical development.
References
- 1. CP-809101 - Wikipedia [en.wikipedia.org]
- 2. Optimization of 2-Phenylcyclopropylmethylamines as Selective Serotonin 2C Receptor Agonists and Their Evaluation as Potential Antipsychotic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CP-809101 - Immunomart [immunomart.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Studies To Examine Potential Tolerability Differences between the 5-HT2C Receptor Selective Agonists Lorcaserin and CP-809101 - PubMed [pubmed.ncbi.nlm.nih.gov]
